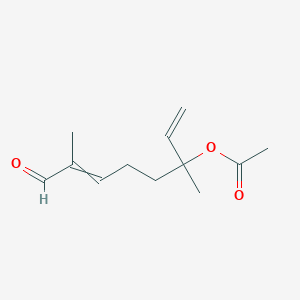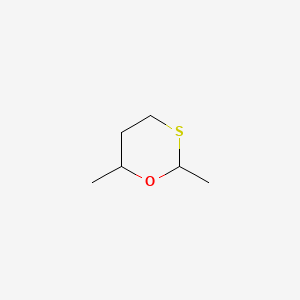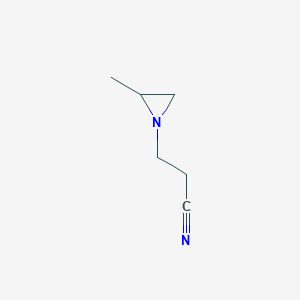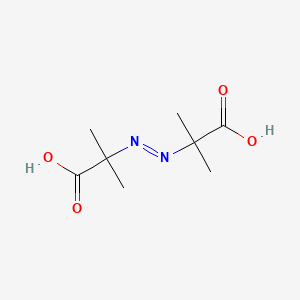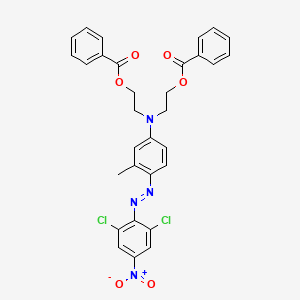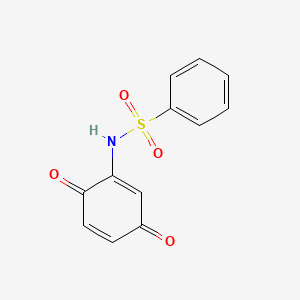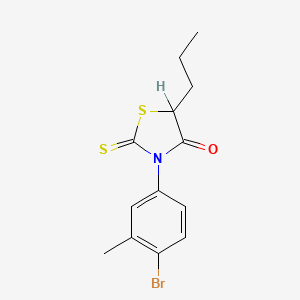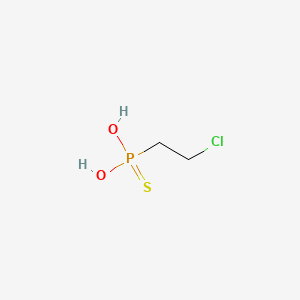
Phosphonothioic acid, (2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of phosphonothioic acid, (2-chloroethyl)-, involves the reaction of 2-chloroethanol with phosphorus trichloride and sulfur. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Phosphonothioic acid, (2-chloroethyl)-, undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the phosphonothioic acid group to a phosphonic acid group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, leading to a variety of products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Phosphonothioic acid, (2-chloroethyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of various industrial products, including pesticides and herbicides.
Mécanisme D'action
The mechanism of action of phosphonothioic acid, (2-chloroethyl)-, involves its conversion to ethylene in biological systems. Ethylene is a potent regulator of plant growth and ripeness. When applied to plants, the compound is metabolized to release ethylene, which then exerts its effects on the plant’s growth and development .
Comparaison Avec Des Composés Similaires
Phosphonothioic acid, (2-chloroethyl)-, can be compared to other similar compounds, such as:
2-Hydroxyethylphosphonic acid: This compound is a major metabolite of ethephon and has similar properties.
Bendamustine Related Compound D: This compound, although structurally different, also contains a 2-chloroethyl group and is used in pharmaceutical applications.
Phosphonothioic acid, (2-chloroethyl)-, is unique due to its specific chemical structure and the presence of the phosphonothioic acid group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
32403-58-0 |
|---|---|
Formule moléculaire |
C2H6ClO2PS |
Poids moléculaire |
160.56 g/mol |
Nom IUPAC |
2-chloroethyl-dihydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H6ClO2PS/c3-1-2-6(4,5)7/h1-2H2,(H2,4,5,7) |
Clé InChI |
AHEJETSIRUFWPC-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)P(=S)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


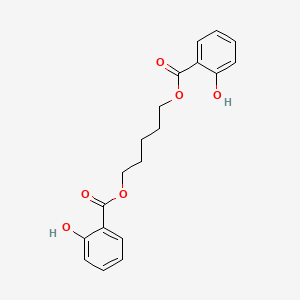

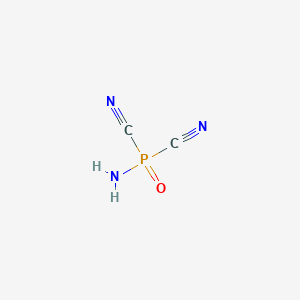


![9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one](/img/structure/B14693030.png)

